Conformational Twist Angle of 3,3',5,5'-Tetrachlorobiphenyl vs. Planar PCB Congeners
Liquid crystal NMR spectroscopy definitively established that 3,3',5,5'-tetrachlorobiphenyl adopts a non-planar, twisted conformation in solution, with a measured dihedral twist angle of 34°20′ [1]. This contrasts sharply with coplanar, dioxin-like PCB congeners (e.g., PCB 77 and PCB 126), which are structurally capable of near-planarity and thus exhibit high affinity for the aryl hydrocarbon receptor (AhR). This quantitative conformational difference is a primary determinant of its distinct toxicological and environmental fate profile.
| Evidence Dimension | Dihedral twist angle (solution) |
|---|---|
| Target Compound Data | 34°20′ |
| Comparator Or Baseline | Planar, dioxin-like PCB congeners (e.g., 3,3',4,4'-TCB, PCB 77); approximate angle ~0° |
| Quantified Difference | Non-planar conformation with a twist angle of ~34° vs. near-planar for dioxin-like congeners. |
| Conditions | 1H NMR spectrum of the compound dissolved in the nematic phase of a liquid crystalline solvent. |
Why This Matters
Procurement of this specific congener is essential for studies requiring a non-planar, non-dioxin-like PCB model, ensuring experimental relevance when investigating structure-dependent mechanisms of toxicity and environmental persistence.
- [1] d'Annibale, A., Lunazzi, L., Boicelli, A. C., & Macciantelli, D. (1973). The conformational problem of biphenyl in solution as investigated by the liquid crystal nuclear magnetic resonance spectrum of 3,3′,5,5′-tetrachlorobiphenyl. Journal of the Chemical Society, Perkin Transactions 2, (10), 1396. View Source
